
PCI-27483
説明
PCI-27483は、活性化された凝固因子VII(FVIIa)の選択的低分子阻害剤です。 特に膵臓癌、結腸癌、乳癌、前立腺癌など、組織因子(TF)を過剰発現する癌の治療において、抗癌剤としての可能性が主に研究されています 。 この化合物は、腫瘍の増殖、血管新生、転移において重要な役割を果たすTF:FVIIa複合体を阻害することで機能します .
科学的研究の応用
Pharmacodynamics and Pharmacokinetics
Pharmacodynamics:
- Mechanism of Action: PCI-27483 selectively inhibits FVIIa, preventing the activation of protease-activated receptor 2 (PAR-2), which is involved in signaling pathways that promote tumor cell proliferation and angiogenesis .
- Antineoplastic Activity: Preclinical studies have shown that this compound can inhibit tumor growth in xenograft models, indicating its potential as an antitumor agent .
Pharmacokinetics:
- Administration: The compound is administered subcutaneously, with a half-life ranging from 10 to 12 hours. The pharmacokinetic profile demonstrates a strong correlation between drug plasma concentration and the International Normalized Ratio (INR), a measure of anticoagulation effect .
Oncology
Pancreatic Cancer Trials:
this compound has been evaluated in several clinical trials for its efficacy in treating advanced pancreatic cancer. A notable Phase II trial assessed its safety and effectiveness when combined with gemcitabine, a standard chemotherapy agent.
Study Design:
- Phase II Trial: This open-label multicenter study enrolled patients with advanced pancreatic cancer. Participants received either this compound in combination with gemcitabine or gemcitabine alone .
Results:
- Safety Profile: The combination therapy was well tolerated, with a similar safety profile to gemcitabine alone. However, there was a higher incidence of low-grade bleeding events (65% vs. 19%) .
- Efficacy Outcomes: Progression-free survival (PFS) was slightly improved in the this compound group (3.7 months) compared to gemcitabine alone (1.9 months), but this difference was not statistically significant. Overall survival (OS) rates were comparable between the two groups .
Thromboembolic Disorders
Given its mechanism of action as an FVIIa inhibitor, this compound also holds potential for managing thromboembolic disorders by reducing the risk of venous thromboembolism (VTE) in cancer patients. The inhibition of the coagulation cascade may help mitigate VTE complications associated with certain malignancies .
Case Studies
Case Study 1: Efficacy in Advanced Pancreatic Cancer
A cohort study involving patients treated with this compound alongside gemcitabine highlighted the drug's ability to achieve target INR levels while maintaining an acceptable safety profile. Despite not demonstrating a significant survival advantage over gemcitabine alone, the study suggested a potential role for this compound in managing thrombotic risks in this patient population .
Case Study 2: Preclinical Models
Preclinical studies using mouse models indicated that this compound effectively reduced tumor growth in pancreatic adenocarcinoma xenografts at therapeutic doses that achieved desired pharmacodynamic effects. These findings support further exploration of this compound as part of combination therapies for solid tumors expressing high levels of tissue factor .
作用機序
生化学分析
Biochemical Properties
PCI-27483 interacts with the tissue factor (TF), the major initiator of the coagulation cascade . TF binds to and activates FVII, initiating a proteolytic cascade that leads to coagulation as well as intracellular signaling through the G protein-coupled receptor PAR2 . This signaling induces phosphorylation of Akt and MAPK .
Cellular Effects
This compound has been shown to inhibit the TF:FVIIa complex-induced phosphorylation of Akt and MAPK in BxPC3 cells, a human pancreatic cancer line that highly expresses TF . Furthermore, this compound blocks the TF:FVIIa induced secretion of IL8 in both BxPC3 cells and MDA-MB-231 breast cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the TF:FVIIa complex, which leads to a decrease in the phosphorylation of Akt and MAPK . This inhibition disrupts the intracellular signaling through the G protein-coupled receptor PAR2, thereby inhibiting tumor cell proliferation, angiogenesis, and metastasis of TF-overexpressing tumor cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. In a syngeneic model, subcutaneous administration of this compound at 22.5 and 45 mg/kg bid to C57BL/6 mice implanted with LLC cells inhibited tumor growth by 45% and 48%, respectively, after 9 days of dosing .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a xenograft model where CD1 nu/nu mice were implanted with HCT-116 (human colorectal carcinoma) cells, subcutaneous administration of this compound at 90 mg/kg bid, inhibited tumor growth by 65% during the first 11 days of treatment .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to the coagulation cascade, where it acts as an inhibitor of the TF:FVIIa complex .
準備方法
PCI-27483の合成には、鍵となる中間体の形成とその後の制御された条件下での反応など、いくつかのステップが含まれます。 具体的な合成経路と反応条件は、機密情報であり、詳細に公表されていません。 . 工業生産方法では、これらの合成経路を最適化して、高収率と純度を確保し、大規模生産に対応する可能性があります。
化学反応の分析
PCI-27483は、主にTF:FVIIa複合体との相互作用に焦点を当て、さまざまな化学反応を起こします。 この化合物は、癌細胞における細胞外シグナル調節キナーゼ(ERK)のリン酸化とそれに続くc-fosの誘導を阻害します 。 また、TF:FVIIa複合体によって誘導されるインターロイキン-8(IL-8)の分泌を阻害します 。 これらの反応は通常、生理学的条件下で行われ、形成される主な生成物には、阻害されたシグナル伝達分子と、プロ炎症性サイトカインのレベルの低下が含まれます。
類似化合物との比較
PCI-27483と類似の化合物には、線虫抗凝固タンパク質(rNAPc2)や、凝固因子を標的とするその他の低分子阻害剤など、TF:FVIIa複合体の他の阻害剤が含まれます 。 This compoundを際立たせているのは、FVIIaに対する選択性と、前臨床および臨床研究で実証されている有効性です 。 この化合物の独自の作用機序と、既存の化学療法薬との併用療法の可能性は、癌治療におけるその重要性を強調しています。
生物活性
PCI-27483 is a reversible small-molecule inhibitor of activated factor VII (FVIIa) that exhibits potential antineoplastic and antithrombotic activities. Its primary application has been in the treatment of cancers characterized by tissue factor (TF) overexpression, particularly pancreatic cancer. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in clinical studies, and safety profiles.
This compound inhibits the interaction between tissue factor and FVIIa, which is crucial in initiating the coagulation cascade. By disrupting this interaction, this compound aims to reduce tumor invasiveness and the risk of venous thromboembolism (VTE), both common complications in cancer patients. The inhibition of FVIIa not only targets coagulation but also may impact tumor biology by reducing angiogenesis and metastasis.
Phase 1/2 Clinical Trials
The clinical evaluation of this compound has primarily focused on its safety and efficacy when used in combination with standard chemotherapy agents like gemcitabine. Notably, a Phase 2 study assessed its use in patients with advanced pancreatic cancer.
Study Design:
- Participants: Patients with metastatic pancreatic cancer (mPC) or locally advanced pancreatic cancer (LAPC).
- Intervention: Patients received either this compound combined with gemcitabine or gemcitabine alone.
- Endpoints: The primary endpoints included safety, progression-free survival (PFS), and overall survival (OS).
Results:
- The study included 34 patients randomized to receive either this compound-gemcitabine (n=18) or gemcitabine alone (n=16).
- Safety Profile: The combination was well tolerated, with a higher incidence of low-grade bleeding events observed in the this compound group (65% vs. 19% for gemcitabine alone) .
- Efficacy Outcomes:
Summary of Key Findings
Study Parameter | This compound + Gemcitabine | Gemcitabine Alone |
---|---|---|
Number of Patients | 18 | 16 |
Median Progression-Free Survival | 3.7 months | 1.9 months |
Median Overall Survival | 5.7 months | 5.6 months |
Incidence of Low-grade Bleeding | 65% | 19% |
Case Studies and Preclinical Data
Preclinical studies have demonstrated that this compound effectively inhibits tumor growth in various animal models. For instance, administration of this compound at a dose of 90 mg/kg b.i.d. significantly reduced tumor volume in mice implanted with cancer cells . These findings suggest that this compound may have broader applications beyond pancreatic cancer, warranting further investigation into its effects across different tumor types characterized by TF overexpression.
Discussion
While the combination therapy of this compound with gemcitabine showed promising results in terms of safety and a trend towards improved PFS, it did not demonstrate a statistically significant improvement over gemcitabine alone in terms of OS or overall response rates . The lack of significant clinical efficacy raises questions about the future development of this compound as a therapeutic agent for advanced pancreatic cancer.
特性
IUPAC Name |
(2S)-2-[[2-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxy-5-(2-hydroxy-5-sulfamoylphenyl)phenyl]acetyl]amino]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O9S/c27-24(28)12-1-3-17-18(8-12)32-25(31-17)16-6-11(7-21(34)30-19(26(38)39)10-22(35)36)5-15(23(16)37)14-9-13(42(29,40)41)2-4-20(14)33/h1-6,8-9,19,33,37H,7,10H2,(H3,27,28)(H,30,34)(H,31,32)(H,35,36)(H,38,39)(H2,29,40,41)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJHHCAKBRKCLW-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)NC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)N[C@@H](CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871266-63-6 | |
Record name | PCI-27483 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871266636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PCI-27483 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13000 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PCI-27483 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6073LCU8U9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。